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Compound of Interest

Compound Name: (R)-Selisistat

Cat. No.: B1680946 Get Quote

(R)-Selisistat, also known as (R)-EX-527, is the less active enantiomer of the potent and

selective SIRT1 inhibitor, Selisistat (EX-527). While the (S)-enantiomer is responsible for the

majority of the SIRT1 inhibitory activity, understanding the in vitro characteristics of (R)-
Selisistat is crucial for structure-activity relationship (SAR) studies and for use as a negative

control in experiments. These application notes provide detailed protocols for in vitro assays to

characterize the activity of (R)-Selisistat and other SIRT1 modulators.

Data Presentation
The inhibitory activity of Selisistat and its enantiomers against various sirtuins is summarized

below. It is important to note that IC50 values can vary between different assay formats and

experimental conditions.
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Compound Target IC50 (µM) Assay Type Reference

Selisistat (EX-

527, racemate)
SIRT1 0.038 - 0.123

Cell-

free/Fluorimetric
[1][2]

SIRT2 19.6 - 32.6
Cell-

free/Fluorimetric
[1][3]

SIRT3 48.7 - >100
Cell-

free/Fluorimetric
[1][3]

(S)-Selisistat

(EX-243)
SIRT1 0.063 Not Specified [3]

(R)-Selisistat

(EX-242)
SIRT1 >100 Not Specified [3]

SIRT1 23.0 Not Specified [3]

Signaling Pathway
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes

by deacetylating histone and non-histone proteins, including the tumor suppressor p53.

Inhibition of SIRT1 by compounds like Selisistat leads to an increase in the acetylation of its

substrates.
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Caption: SIRT1-mediated deacetylation of p53 and its inhibition by (R)-Selisistat.

Experimental Protocols
SIRT1 Deacetylase Inhibition Assay (Fluor-de-Lys)
This protocol describes a common in vitro method to determine the inhibitory activity of

compounds against SIRT1 using a fluorogenic peptide substrate.

Workflow:

Caption: Workflow for a fluorometric SIRT1 inhibition assay.

Materials:

Recombinant human SIRT1 enzyme

Fluor de Lys® SIRT1 substrate (p53-derived peptide: Ac-RHKK(Ac)-AMC)

NAD+

(R)-Selisistat

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (contains a protease to release the fluorescent aminomethylcoumarin

(AMC))

96-well black microplate

Fluorescence microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of (R)-Selisistat in DMSO. Further dilute

the compounds in assay buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept constant (e.g., <1%).
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Enzyme and Inhibitor Incubation: Add 25 µL of diluted (R)-Selisistat to the wells of a 96-well

plate. Add 25 µL of SIRT1 enzyme solution (e.g., 30 ng of GST-SIRT1) to each well.[1]

Incubate for 10-15 minutes at room temperature.

Reaction Initiation: Start the reaction by adding 50 µL of a substrate/NAD+ mixture (e.g., 100

µM p53 fluorogenic peptide and 170 µM NAD+ final concentrations).[1]

Deacetylation Reaction: Incubate the plate at 37°C for 45-60 minutes.[1]

Development: Stop the deacetylation reaction by adding 50 µL of the developer solution

containing nicotinamide. Incubate at 37°C for 15-30 minutes.[1]

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360

nm and an emission wavelength of 460 nm.[1]

Data Analysis: Calculate the percent inhibition for each concentration of (R)-Selisistat
relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response curve

using appropriate software.

Cell Viability Assay (MTT)
This protocol is used to assess the effect of (R)-Selisistat on the viability of cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)[4]

Complete cell culture medium

(R)-Selisistat

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[4]

96-well clear microplate

Microplate reader
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Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/ml and allow them to

adhere for 24 hours.[4]

Compound Treatment: Treat the cells with various concentrations of (R)-Selisistat and

incubate for 96 hours.[4]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to

dissolve the formazan crystals.[4]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell Proliferation Assay (BrdU)
This assay measures the incorporation of 5-bromo-2-deoxyuridine (BrdU) into newly

synthesized DNA, which is an indicator of cell proliferation.

Materials:

Human cancer cell lines

Complete cell culture medium

(R)-Selisistat

BrdU labeling solution

FixDenat solution

Anti-BrdU-POD antibody

Substrate solution

96-well clear microplate
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Microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells at 1 x 10^4 cells/ml in a 96-well plate and treat with

(R)-Selisistat for 48 hours.[4]

BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4

hours.[4]

Fixation and Denaturation: Remove the labeling medium and add FixDenat solution to each

well for 30 minutes.[4]

Antibody Incubation: Add anti-BrdU-POD antibody solution and incubate for 90 minutes.

Substrate Reaction: Wash the wells and add the substrate solution.

Absorbance Measurement: Measure the absorbance at a specific wavelength as per the kit

instructions.

Data Analysis: Determine the effect of (R)-Selisistat on cell proliferation by comparing the

absorbance of treated cells to untreated controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-Selisistat In Vitro Assay: Application Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680946#r-selisistat-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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